molecular formula C25H25N3OS B3006785 (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 955637-02-2

(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No. B3006785
CAS RN: 955637-02-2
M. Wt: 415.56
InChI Key: MEFZJVVZLCSHLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is likely synthesized through a multi-step procedure . The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The crystal structure of a similar compound demonstrated a conventional chair conformation for the piperazine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been greatly accelerated using microwave irradiation . The reactions were carried out under optimized copper catalyst copper(II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by their melting points and NMR data .

Scientific Research Applications

Anticancer Agents

  • A study by Gouhar and Raafat (2015) focused on the synthesis of related compounds, highlighting their potential as anticancer agents. This underscores the broader interest in similar compounds for cancer research (R. S. Gouhar, Eman M. Raafat, 2015).

Anti-mycobacterial Chemotypes

  • Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype, suggesting its effectiveness against Mycobacterium tuberculosis (S. Pancholia et al., 2016).

Anticonvulsant Agents

  • Ghareb et al. (2017) conducted a study on similar compounds for their potential as anticonvulsant agents, indicating a broader research interest in neurological applications (Nagat Ghareb et al., 2017).

Antimicrobial Activity

  • Mhaske et al. (2014) synthesized derivatives and tested them for antimicrobial activity, revealing the utility of such compounds in battling infections (P. Mhaske et al., 2014).

Serotonin Receptor Affinity

  • Park et al. (2010) identified certain derivatives as having high affinities for serotonin receptors, suggesting their potential in psychopharmacology (C. Park et al., 2010).

Antibacterial Activity

  • Shahana and Yardily (2020) synthesized novel compounds and explored their antibacterial activity, emphasizing the importance of such compounds in addressing bacterial infections (M. Shahana, A. Yardily, 2020).

Inhibitory Activity in Cancer Cells

  • Lefranc et al. (2013) discussed the growth inhibitory activity of related thiazoles in cancer cell lines, underscoring the potential of these compounds in cancer therapy (F. Lefranc et al., 2013).

Corrosion Inhibition

  • Singaravelu et al. (2022) investigated the use of similar compounds for corrosion inhibition, demonstrating their potential in materials science (P. Singaravelu et al., 2022).

properties

IUPAC Name

naphthalen-1-yl-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS/c1-17(2)19-10-6-12-22-23(19)26-25(30-22)28-15-13-27(14-16-28)24(29)21-11-5-8-18-7-3-4-9-20(18)21/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFZJVVZLCSHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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